molecular formula C11H12N2O3 B11884037 Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate

Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate

Cat. No.: B11884037
M. Wt: 220.22 g/mol
InChI Key: FTWFVRBYFICJJD-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by its unique structure, which includes a methoxy group at the 7th position, a methyl group at the 1st position, and a carboxylate group at the 5th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-3-nitrobenzoic acid with hydrazine hydrate, followed by methylation and methoxylation steps. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper acetate.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-indazole-5-carboxylate
  • Methyl 1H-imidazole-5-carboxylate
  • Methyl 7-methoxy-1H-indazole-3-carboxylate

Uniqueness

Methyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and methyl groups at specific positions on the indazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 7-methoxy-1-methylindazole-5-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-13-10-8(6-12-13)4-7(11(14)16-3)5-9(10)15-2/h4-6H,1-3H3

InChI Key

FTWFVRBYFICJJD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2OC)C(=O)OC)C=N1

Origin of Product

United States

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